molecular formula C24H25FN2O4 B2551623 5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 636989-19-0

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2551623
CAS RN: 636989-19-0
M. Wt: 424.472
InChI Key: PKSNSGMOUKYCHQ-UHFFFAOYSA-N
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Description

5-(4-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H25FN2O4 and its molecular weight is 424.472. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for CO2 Detection

This compound, featuring a 1,2,5-triphenylpyrrole core, has been utilized in the development of novel fluorescent probes for the selective, real-time, and quantitative detection of low levels of carbon dioxide. These probes show significant promise for applications in biological and medical fields due to their aggregation-enhanced emission (AEE) feature, which allows for the sensitive detection of CO2 levels in a gas mixture. The selective and fast response of these probes to carbon dioxide, highlighted by a fluorescence decrease upon CO2 bubbling, underscores their potential utility in monitoring environmental and physiological CO2 levels (Wang et al., 2015).

Synthesis of Pyrrole Derivatives

Research has explored the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs from methyl o-hydroxybenzoylpyruvate, demonstrating a pathway to a wide range of derivatives. These compounds, through their diverse structures, hold potential for further chemical modifications and applications in medicinal chemistry and material science (Vydzhak & Panchishyn, 2010).

Non-linear Optical Materials

The synthesis and characterization of pyrrole-containing chalcone derivatives, such as ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been conducted to evaluate their suitability as non-linear optical (NLO) materials. These studies, combining experimental and theoretical analyses, suggest that certain pyrrole derivatives exhibit promising NLO properties, making them candidates for applications in photonics and optoelectronics (Singh, Rawat, & Sahu, 2014).

Electroluminescent Materials

Further research into pyrrole derivatives has shown their potential application in organic light-emitting devices (OLEDs). New low-molecular-weight compounds have been synthesized and investigated for their photophysical properties in solution and in polymer films, revealing their utility in the preparation of color electroluminescent structures for display technologies (Dobrikov, Dobrikov, & Aleksandrova, 2011).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVDZSVJTPOYPP-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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